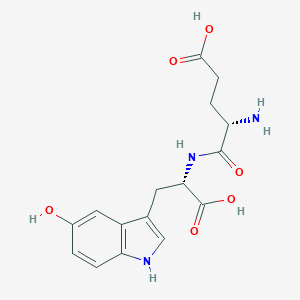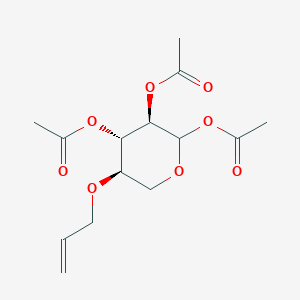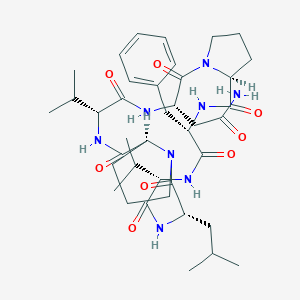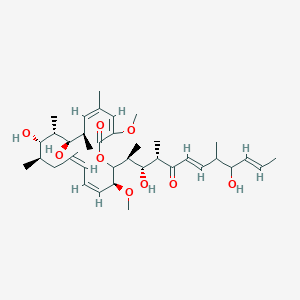
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that transports glycine, an important neurotransmitter, from the synapse back into the presynaptic neuron. By inhibiting GlyT1, BRL-15572 increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function.
Mechanism of Action
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synapse. By blocking GlyT1, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the concentration of glycine in the synapse and enhance the activity of NMDA receptors, which can improve cognitive function and synaptic plasticity. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior are not well understood, and further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, there are some limitations to using N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. First, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not highly selective for GlyT1 and can also inhibit other transporters, such as GlyT2 and GlyT3. Second, the effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior may be complex and difficult to interpret, and further research is needed to fully understand its mechanisms of action.
Future Directions
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more selective GlyT1 inhibitors that can be used to study the specific role of GlyT1 in neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior, as well as its potential therapeutic applications in humans. Finally, further research is needed to fully understand the mechanisms of action of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on glycine and NMDA receptors.
Synthesis Methods
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-chloro-6-methylpyridin-2-amine to produce the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. Preclinical studies have shown that N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive function, enhance synaptic plasticity, and reduce negative symptoms in animal models of schizophrenia. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
properties
Product Name |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-11(16)3-5-14(17-9)18-15(19)10-2-4-12-13(8-10)21-7-6-20-12/h2-5,8H,6-7H2,1H3,(H,17,18,19) |
InChI Key |
MHMGYMGFDLOAFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)

